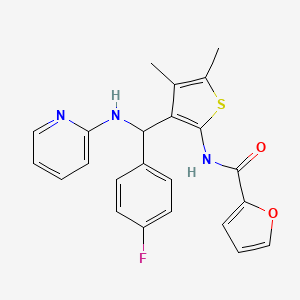
N-(3-((4-fluorophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((4-fluorophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H20FN3O2S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-((4-fluorophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, a carboxamide group, and various aromatic substituents. Its molecular formula is C19H19FN2O2S, with a molecular weight of approximately 358.43 g/mol. The presence of fluorine and sulfur atoms in its structure suggests potential reactivity and biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound, particularly against various cancer cell lines. The following table summarizes the cell viability percentages observed in different studies:
| Compound | Cancer Cell Line | Cell Viability (%) | Reference |
|---|---|---|---|
| This compound | HepG2 | 33.29 | |
| This compound | Huh-7 | 45.09 | |
| This compound | MCF-7 | 41.81 |
Case Study: Structure–Activity Relationship (SAR)
A detailed examination of structure–activity relationships (SAR) revealed that electron-donor substituents enhance the anti-cancer activity of compounds similar to this compound. For instance, para-methyl substitution significantly increased potency against HepG2 cells compared to other substitutions.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The following table presents the inhibition zones and minimum inhibitory concentration (MIC) values:
| Compound | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | S. aureus | 12 | 270 | |
| This compound | E. coli | 12 | 300 | |
| This compound | B. cereus | 10 | 280 |
Discussion on Antimicrobial Mechanisms
The antimicrobial efficacy is attributed to the compound's ability to penetrate bacterial cell walls, which varies between gram-positive and gram-negative bacteria due to differences in peptidoglycan layers. The synthesized derivatives demonstrated significant activity against gram-negative bacteria compared to gram-positive strains.
Propiedades
IUPAC Name |
N-[3-[(4-fluorophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-14-15(2)30-23(27-22(28)18-6-5-13-29-18)20(14)21(16-8-10-17(24)11-9-16)26-19-7-3-4-12-25-19/h3-13,21H,1-2H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMOVKKQWIMAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)F)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













